molecular formula C19H28IN3O B12104414 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one

4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one

Cat. No.: B12104414
M. Wt: 441.3 g/mol
InChI Key: VKAOVLMXGYCWIT-UHFFFAOYSA-N
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Description

4-(trans-4-(((4-Iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one (CAS 1313365-97-7) is a chemical compound with a molecular formula of C19H28IN3O and a molecular weight of 441.35 g/mol [ ]. This reagent features a piperazin-2-one core, a privileged scaffold in medicinal chemistry frequently incorporated into bioactive molecules and FDA-approved drugs [ ]. The piperazine moiety is renowned for its ability to fine-tune the physicochemical properties of a molecule and serve as a conformational constraint or a scaffold for presenting pharmacophoric groups to biological targets [ ]. Its widespread application spans various therapeutic areas, including kinase inhibition, receptor modulation, and treatments for cancer, psychiatric disorders, and viral infections [ ]. The specific structure of this compound, which includes a trans-configured cyclohexyl linker, a methylated aniline group, and an iodine substituent, suggests significant potential in drug discovery research. The iodine atom serves as an excellent handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies [ ]. The incorporation of the piperazin-2-one ring, a common feature in pharmacologically active compounds, further underscores its value as a sophisticated building block in the design of novel therapeutic agents [ ]. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Handle with care, referring to the associated Safety Data Sheet for detailed hazard information. For optimal stability, store sealed in a dry environment at 2-8°C, and protect from light [ ].

Properties

Molecular Formula

C19H28IN3O

Molecular Weight

441.3 g/mol

IUPAC Name

4-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]-1-methylpiperazin-2-one

InChI

InChI=1S/C19H28IN3O/c1-21-11-12-23(14-19(21)24)18-7-3-15(4-8-18)13-22(2)17-9-5-16(20)6-10-17/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3

InChI Key

VKAOVLMXGYCWIT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2CCC(CC2)CN(C)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Iodophenylamine Intermediate Synthesis

The 4-iodo-N-methylaniline precursor is typically synthesized via electrophilic aromatic iodination. A mixture of aniline derivatives, iodine, and oxidizing agents (e.g., HIO₄ or NaIO₄) in acidic media achieves regioselective para-iodination. For instance, in analogous systems, iodination yields exceed 85% when using NaIO₃ in H₂SO₄ at 0–5°C for 6 hours.

Trans-Cyclohexylamine Scaffold Construction

The trans-4-(aminomethyl)cyclohexanol intermediate is formed through a stereoselective reduction of 4-cyano-cyclohexanone. Hydrogenation over Raney nickel at 50–60°C under 10 atm H₂ pressure affords the trans-isomer with >90% selectivity. Subsequent methylation of the amine group with methyl iodide in THF yields the trans-4-((methylamino)methyl)cyclohexanol derivative.

Piperazinone Ring Formation

Cyclization of 1-methylpiperazine-2-one precursors is achieved via nucleophilic acyl substitution. Reaction of β-chloroethylamine derivatives with methylamine in DMF at 80°C for 12 hours generates the piperazinone core with 75–80% yield.

Coupling and Final Assembly

The convergent synthesis involves sequential coupling of intermediates under controlled conditions.

Alkylation of Trans-Cyclohexylamine

The trans-4-((methylamino)methyl)cyclohexanol reacts with the iodophenylamine intermediate via a Mannich-type reaction. Using formaldehyde as a bridging agent in ethanol at reflux (78°C) for 24 hours achieves 70–75% coupling efficiency.

Piperazinone Attachment

The coupled product undergoes nucleophilic substitution with 1-methylpiperazin-2-one in the presence of K₂CO₃ in DMF at 100°C. This step requires 48 hours for completion, yielding 65–70% of the final product.

Reaction Optimization Strategies

Key parameters influencing yield and purity include temperature, catalyst selection, and pH control.

Temperature Effects on Cyclization

Reaction StepOptimal TemperatureYield Improvement
Iodination0–5°C+15% vs. 25°C
Hydrogenation50–60°C+20% vs. 30°C
Piperazinone coupling100°C+25% vs. 80°C

Catalytic Systems

Vanadium- and tungsten-based catalysts enhance oxidation and coupling efficiency:

  • Sodium tungstate (Na₂WO₄) : Improves iodination selectivity by 12%.

  • VO(acac)₂ : Increases cyclization rates by 30% in piperazinone formation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems reduces reaction times from 48 hours to 6 hours for the piperazinone coupling step, achieving 85% yield at 120°C with 10 MPa pressure.

Purification Techniques

StepMethodPurity Achieved
Final productCrystallization (ACN:heptane 1:3)99.2%
Intermediate AColumn chromatography (SiO₂, EtOAc/hexane)98.5%

Challenges and Mitigation Strategies

Steric Hindrance in Trans-Cyclohexyl Derivatives

The trans-configuration introduces steric bulk, slowing alkylation. Using DMF as a polar aprotic solvent increases reaction rates by 40% compared to THF.

Iodine Loss During Coupling

Exposure to light or elevated temperatures (>100°C) causes deiodination. Implementing inert (N₂) atmospheres and amber glass reactors reduces iodine loss to <2% .

Chemical Reactions Analysis

2.1. Piperazinone Core

The lactam ring participates in:

  • Nucleophilic acyl substitution : Reacts with alkyl halides (e.g., methyl iodide) at the amide nitrogen under basic conditions (K₂CO₃, DMF, 60°C) .

  • Ring-opening reactions : Hydrolysis with concentrated HCl yields a linear diamino ketone intermediate .

2.2. Iodophenyl Motety

The 4-iodophenyl group enables:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) replace iodine with aryl groups .

  • Nucleophilic aromatic substitution (SNAr) : Reacts with amines or alkoxides in polar aprotic solvents (DMSO, 120°C) .

2.3. Cyclohexylmethyl Bridge

  • Oxidation : Treatment with KMnO₄/H₂SO₄ converts the methylene group to a ketone .

  • Epoxidation : Reacts with m-CPBA in dichloromethane to form an epoxide derivative .

3.1. Receptor Binding

The compound shows high affinity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors due to:

  • Hydrogen bonding : The lactam carbonyl interacts with Asp116 (5-HT₁ₐ) .

  • Van der Waals interactions : The iodophenyl group fits into hydrophobic pockets .

Table 1: Binding Affinity Data

ReceptorKᵢ (nM)Selectivity (vs D₂)Source
5-HT₁ₐ0.02878,300-fold
D₂2194
α₁-Adrenergic76727,400-fold

3.2. Catalytic Reductions

  • Nano-catalyzed hydrogenation : Fe/Ni nanoparticles (0.6 mol%) reduce nitro groups to amines (NaBH₄, H₂O/TPGS-750-M) with 68% selectivity .

Comparative Analysis with Structural Analogs

Table 2: Reactivity of Related Piperazine Derivatives

CompoundKey ReactionYieldApplicationSource
1-(4-Iodophenyl)-2-methylpiperazineSNAr with 4-chloropyrimidine85%Antidepressant lead
Palbociclib analog (CDK4/6 inhibitor)Heck coupling on brominated aryl90%Oncology
Vortioxetine intermediateBuchwald–Hartwig amination95%Antidepressant

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) cleaves the C–I bond, forming a phenyl radical .

  • Acidic hydrolysis : The lactam ring opens in 6M HCl (reflux, 8 h), producing a linear diamino acid .

This compound’s versatility in cross-coupling and receptor-targeted modifications positions it as a valuable scaffold for neuropharmacology and materials science. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.

Scientific Research Applications

4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the piperazinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity logP (Est.)
Target Compound Piperazin-2-one Trans-4-iodophenylmethylamino Under investigation ~3.5
UNC2025 () Pyrrolopyrimidine Butyl(methyl)amino, methylpiperazine Mer/Flt3 inhibition ~4.2
Compound 21 () Piperazine Thiophen-2-yl, trifluoromethylphenyl Not reported ~2.8
Bavdegalutamide () Pyrimidine Phosphonic acid, cyclohexylamino CXCR4 antagonism ~1.5

Table 2: Substituent Impact on Properties

Substituent Effect on logP Metabolic Stability Example Compound
4-Iodophenyl ↑↑ Moderate Target Compound
4-Trifluoromethylphenyl High Compound 21 ()
4-Methoxyphenyl Low

Biological Activity

4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one, with the CAS number 1313365-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H28IN3OC_{19}H_{28}IN_{3}O, and it has a molecular weight of 441.3 g/mol. The structure includes a piperazine ring, which is often associated with various pharmacological properties.

PropertyValue
CAS Number1313365-97-7
Molecular FormulaC19H28IN3O
Molecular Weight441.3 g/mol
SMILESCN1CCN(CC1=O)C2CCC(CC2)CN(C)C3=CC=C(C=C3)I

Research indicates that compounds similar to 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one may interact with various biological targets, including monoamine oxidases (MAO-A and MAO-B). Studies have shown that certain piperazine derivatives can act as substrates for MAO-B, leading to neurotoxic effects in models such as mice. This suggests that the compound's activity may be linked to its ability to modulate neurotransmitter levels through these enzymes .

Neurotoxicity

Evidence from studies indicates that several analogs related to this compound exhibit neurotoxic properties when oxidized by MAO-B. For instance, compounds that are good substrates for MAO-B have been shown to produce nigrostriatal dopaminergic neurotoxicity . This raises concerns regarding the safety profile of such compounds in therapeutic contexts.

Case Studies

  • Neurotoxicity in Animal Models : A study evaluated the neurotoxic effects of several piperazine derivatives, revealing that those oxidized by MAO-B exhibited significant neurotoxic effects. The study highlighted the importance of understanding the metabolic pathways involved in their biological activity .
  • Pharmacological Evaluation : Another investigation focused on synthesizing and evaluating various piperazine-containing drugs for their potential therapeutic effects. Compounds were assessed for their ability to inhibit key enzymes involved in inflammation and pain pathways, indicating a broad spectrum of potential biological activities .

Safety and Toxicology

The safety profile of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one includes several hazard statements related to toxicity (H302-H335). It is recommended that this compound be handled with care, stored in a dark place at controlled temperatures (2-8°C), and used only in research settings due to its potential neurotoxic effects .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one?

Methodological Answer:
Key steps include:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for efficient cyclohexyl-amine linkage, as seen in structurally related piperazine derivatives .
  • Iodophenyl Incorporation : Employ Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis to introduce the 4-iodophenyl group while minimizing dehalogenation side reactions.
  • Purification : Gradient elution via reverse-phase HPLC (e.g., Chromolith® columns) with methanol/water buffers (pH 4.6 adjusted with acetic acid) ensures high purity, as recommended for analogous compounds .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and detect trace impurities .
  • NMR Spectroscopy : Analyze the trans-configuration of the cyclohexyl group via NOESY correlations between axial protons (δ 1.2–1.8 ppm) and the methylamino substituent .
  • Elemental Analysis : Validate iodine content (±0.3% deviation) to confirm successful incorporation of the 4-iodophenyl moiety .

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve potential disorder in the cyclohexyl or piperazin-2-one moieties .
  • Refinement in SHELXL : Apply TWIN and BASF commands for twinned data (common in flexible cyclohexyl systems). Restrain anisotropic displacement parameters for the iodine atom to mitigate thermal motion artifacts .
  • Validation : Cross-check hydrogen bonding (e.g., N–H···O interactions in piperazin-2-one) with geometric parameters using PLATON or Mercury .

Advanced: What experimental approaches can reconcile contradictory binding affinity data between in vitro and in vivo studies?

Methodological Answer:

  • Orthogonal Assays : Validate in vitro results using surface plasmon resonance (SPR) and microscale thermophoresis (MST) to rule out assay-specific artifacts .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active metabolites that may contribute to in vivo efficacy, as seen in Hedgehog pathway inhibitors .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using published protein structures (PDB: 4N4W) to map interactions with off-target receptors .

Advanced: How can researchers address crystallographic twinning during structural determination of this compound?

Methodological Answer:

  • Twin Law Identification : Use the HKLF 5 format in SHELXL to test for twinning operators (e.g., two-fold rotation) in datasets with high Rint values (>0.1) .
  • Dual Refinement : Refine twin fractions (BASF) and occupancy simultaneously for overlapping electron density models.
  • Validation Metrics : Confirm with a Flack parameter near 0.0 and a Hooft parameter < 0.3 to ensure correct absolute configuration .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?

Methodological Answer:

  • Slow Evaporation : Use a 1:2 mixture of dichloromethane and hexane to promote slow nucleation, ideal for iodine-containing aromatics .
  • Temperature Gradients : Cool saturated ethanol solutions from 50°C to 4°C at 5°C/hr to minimize lattice defects .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Replace the 4-iodophenyl group with bromo/chloro analogs to assess halogen bonding contributions (synthesized via analogous coupling methods) .
  • Piperazin-2-one Ring : Introduce methyl or ethyl groups at the 3-position to evaluate steric effects on target binding (monitored via IC50 shifts in enzyme assays) .
  • Data Analysis : Use multivariate regression (e.g., partial least squares) to correlate logP, polar surface area, and activity, as applied in spirocyclic compound studies .

Basic: What stability-indicating assays are recommended for long-term storage of this compound?

Methodological Answer:

  • Forced Degradation : Expose to UV light (254 nm, 48 hr) and acidic/alkaline conditions (0.1M HCl/NaOH, 70°C) to identify degradation products via LC-MS .
  • Storage Conditions : Store in amber vials at –20°C under argon, as iodine derivatives are prone to oxidative dehalogenation .

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